Cas no 1804869-62-2 (Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate)

Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate is a versatile pyridine-based intermediate with applications in pharmaceutical and agrochemical synthesis. The presence of both chloromethyl and difluoromethyl functional groups enhances its reactivity, enabling selective modifications for targeted molecule development. The methoxy and ester moieties further contribute to its utility as a building block in heterocyclic chemistry. This compound exhibits stability under standard handling conditions, facilitating its use in multi-step synthetic routes. Its structural features make it particularly valuable for constructing biologically active compounds, including potential candidates for drug discovery and crop protection agents. The balanced reactivity profile allows for efficient derivatization while maintaining control over regioselectivity in subsequent reactions.
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate structure
1804869-62-2 structure
Product Name:Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate
CAS No:1804869-62-2
MF:C12H14ClF2NO3
MW:293.694269657135
CID:4896581
Update Time:2025-05-24

Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate
    • Inchi: 1S/C12H14ClF2NO3/c1-3-19-10(17)5-8-11(18-2)7(6-13)4-9(16-8)12(14)15/h4,12H,3,5-6H2,1-2H3
    • InChI Key: GZQMJVAITKNCNQ-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C(F)F)N=C(CC(=O)OCC)C=1OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 294
  • XLogP3: 2.1
  • Topological Polar Surface Area: 48.4

Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019031-250mg
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate
1804869-62-2 95%
250mg
$1,029.00 2022-04-01
Alichem
A029019031-500mg
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate
1804869-62-2 95%
500mg
$1,853.50 2022-04-01
Alichem
A029019031-1g
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate
1804869-62-2 95%
1g
$3,039.75 2022-04-01

Additional information on Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate

Research Brief on Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate (CAS: 1804869-62-2)

Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate (CAS: 1804869-62-2) is a pyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features including chloromethyl, difluoromethyl, and methoxy substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammation.

One of the key areas of research involving Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate is its role as a building block for kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural motifs present in this compound have been leveraged to design potent and selective inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of pyridine-based inhibitors targeting the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. The study highlighted the compound's ability to enhance the pharmacokinetic properties of the resulting inhibitors, including improved solubility and metabolic stability.

In addition to its applications in oncology, Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate has been investigated for its potential in antimicrobial drug development. A recent preprint on bioRxiv detailed its use in the synthesis of novel quinolone derivatives with broad-spectrum antibacterial activity. The difluoromethyl group, in particular, was found to enhance the compounds' ability to penetrate bacterial cell membranes, thereby improving their efficacy against drug-resistant strains. This research underscores the compound's versatility in addressing the growing challenge of antimicrobial resistance.

Another notable application of this compound is in the field of inflammation and immunology. A 2022 study in the European Journal of Medicinal Chemistry reported its use in the design of small-molecule modulators of the NLRP3 inflammasome, a key player in inflammatory diseases such as gout and Alzheimer's disease. The researchers found that the chloromethyl and difluoromethyl groups were critical for the compounds' ability to interact with the inflammasome complex, leading to potent anti-inflammatory effects in preclinical models.

Despite these promising findings, challenges remain in the optimization of Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate-based therapeutics. Issues such as off-target effects and metabolic degradation need to be addressed through further structural modifications and in-depth pharmacokinetic studies. Nevertheless, the compound's unique chemical properties and demonstrated biological activities make it a valuable tool in the ongoing quest for innovative treatments in the chemical biology and pharmaceutical industries.

In conclusion, Ethyl 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetate (CAS: 1804869-62-2) represents a promising scaffold for drug discovery, with applications spanning multiple therapeutic areas. Continued research into its synthetic utility and biological effects is expected to yield further insights and potentially lead to the development of new clinical candidates. Researchers and industry professionals are encouraged to explore its potential in their respective fields, leveraging its structural versatility to address unmet medical needs.

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